2-Amino-5-sulfobenzoic acid

Overview

Description

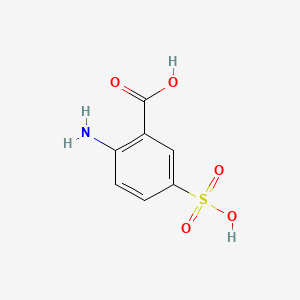

2-Amino-5-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a white or off-white crystalline solid that is soluble in water and exhibits acidic properties, allowing it to form salts. This compound is primarily used in the dye industry for the synthesis of acid dyes and as an acylation reagent for dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-sulfobenzoic acid can be synthesized through the nitration of benzoic acid to form 2-nitrobenzoic acid, followed by reduction to 2-aminobenzoic acid. The final step involves sulfonation using chlorosulfonic acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:

Nitration: Benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-nitrobenzoic acid.

Reduction: The nitro group in 2-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 2-aminobenzoic acid.

Sulfonation: 2-Aminobenzoic acid is then treated with chlorosulfonic acid to introduce the sulfonic acid group, forming this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Acylated or alkylated products.

Scientific Research Applications

2-Amino-5-sulfobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme kinetics and protein interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of acid dyes and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 2-amino-5-sulfobenzoic acid involves its ability to interact with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid group can engage in ionic interactions. These properties enable the compound to act as a versatile reagent in chemical synthesis and as a potential therapeutic agent .

Comparison with Similar Compounds

- 2-Amino-5-hydroxybenzoic acid

- 2-Amino-5-methoxybenzoic acid

- 2-Amino-5-chlorobenzoic acid

- 2-Amino-5-bromobenzoic acid

- 2-Amino-5-iodobenzoic acid

Comparison: 2-Amino-5-sulfobenzoic acid is unique due to the presence of both an amino group and a sulfonic acid group, which confer distinct chemical reactivity and solubility properties. Compared to its analogs, such as 2-amino-5-hydroxybenzoic acid and 2-amino-5-methoxybenzoic acid, the sulfonic acid group in this compound enhances its acidity and ability to form salts, making it particularly useful in dye synthesis and other industrial applications .

Biological Activity

2-Amino-5-sulfobenzoic acid (CAS No. 3577-63-7), also known as 5-sulfoanthranilic acid, is a sulfonated derivative of anthranilic acid. This compound has gained attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, environmental science, and analytical chemistry. This article explores the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₇N₁O₅S

- Molecular Weight : 217.20 g/mol

- Appearance : White to light yellow powder

- Purity : Minimum 96% (HPLC) .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that this compound effectively inhibited lipid peroxidation in rat liver microsomes, suggesting its potential use as a protective agent against oxidative damage .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it inhibited the growth of several strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

3. Role in Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as cadmium(II). These complexes have been characterized for their structural and biological significance, indicating that the ligand's properties can influence the biological activity of the resulting metal complexes .

Case Study 1: Antioxidant Mechanism

In a controlled experiment, researchers treated rat liver microsomes with varying concentrations of this compound and measured lipid peroxidation levels. The results indicated a dose-dependent reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, confirming the compound's antioxidant capabilities.

| Concentration (µM) | MDA Levels (nmol/mg protein) |

|---|---|

| 0 | 1.50 |

| 10 | 1.20 |

| 50 | 0.85 |

| 100 | 0.60 |

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial effect of this compound on Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight the compound's potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of amino and sulfonate groups allows for effective radical scavenging.

- Membrane Disruption : Its amphiphilic nature aids in disrupting microbial membranes, leading to cell lysis.

- Coordination Chemistry : The ability to form stable complexes with metal ions enhances its bioactivity by altering the electronic properties of these metals .

Properties

IUPAC Name |

2-amino-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNYPLCGWXFYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Record name | 5-SULFOANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026070 | |

| Record name | 5-Sulfoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-sulfoanthranilic acid is an off-pink powder. (NTP, 1992) | |

| Record name | 5-SULFOANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 5-SULFOANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3577-63-7 | |

| Record name | 5-SULFOANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Sulfoanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3577-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-sulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-5-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Sulfoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphoanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Amino-5-sulfobenzoic acid unique in constructing coordination polymers?

A1: H2asba possesses three functional groups: a carboxylic acid, a sulfonic acid, and an amino group [, ]. These groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extended supramolecular networks. Additionally, these groups can coordinate with metal ions in various modes, further enhancing structural diversity [, , , ].

Q2: Can you provide examples of MOFs constructed using this compound and their structural features?

A2: Several studies have explored H2asba's coordination capabilities. For instance, a cadmium(II)-organic framework utilizing H2asba and an auxiliary ligand, N,N'-bis[(pyridin-4-yl)methyl]oxamide, forms a threefold polycatenated 0D→2D interpenetrated supramolecular two-dimensional (4,4) layer structure stabilized by intermolecular hydrogen bonding []. In another study, a cobalt(II)-organic framework incorporating H2asba and 1,4-bis[(imidazol-1-yl)methyl]benzene exhibits a 1D→2D interpenetrating network further extended into a 3D supramolecular framework with channels accommodating water molecules [].

Q3: What are the potential applications of MOFs based on this compound?

A3: Research suggests several promising applications. For instance, the cobalt(II)-organic framework mentioned earlier demonstrates selective adsorption of CO2 over N2 after activation, highlighting its potential for gas separation []. Additionally, this framework displays solvent-dependent fluorescence and serves as a multi-responsive sensor for nitroaromatics in aqueous solutions, showcasing its potential for sensing applications []. Furthermore, a copper(II)-organic framework incorporating H2asba shows promise as a selective and sensitive luminescent sensor for Fe3+ ions and HCO3- anions in specific solvents, suggesting its utility in environmental monitoring [].

Q4: How does the structure of this compound influence the properties of the resulting MOFs?

A4: The presence and arrangement of the functional groups in H2asba significantly affect the MOF's structure and properties. For instance, the monodentate coordination mode of the asba2- ligand, combined with the conformation of auxiliary ligands, contributes to the unique structural features and properties of the resulting MOFs [].

Q5: Has this compound been used in any other applications besides MOF synthesis?

A5: While H2asba is primarily investigated for MOF synthesis, a recent study explored its use in preparing a TiO2/carbon composite for photocatalytic degradation of indigo carmine dye. The research demonstrated the successful synthesis of a material with significant surface area and basic properties suitable for dye degradation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.